2-Acetyl-N,N-dimethylpyrazolidine-1-carboxamide
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Overview
Description
2-Acetyl-N,N-dimethylpyrazolidine-1-carboxamide is a heterocyclic organic compound that features a pyrazolidine ring substituted with an acetyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-N,N-dimethylpyrazolidine-1-carboxamide typically involves the reaction of pyrazolidine derivatives with acetylating agents under controlled conditions. One common method involves the acetylation of N,N-dimethylpyrazolidine-1-carboxamide using acetic anhydride in the presence of a base such as pyridine . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-N,N-dimethylpyrazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the acetyl group.
Scientific Research Applications
2-Acetyl-N,N-dimethylpyrazolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Acetyl-N,N-dimethylpyrazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpyrazolidine-1-carboxamide: Lacks the acetyl group but shares the pyrazolidine and carboxamide moieties.
2-Acetylpyrazolidine-1-carboxamide: Similar structure but without the N,N-dimethyl substitution.
Uniqueness
2-Acetyl-N,N-dimethylpyrazolidine-1-carboxamide is unique due to the presence of both the acetyl and N,N-dimethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
823192-86-5 |
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Molecular Formula |
C8H15N3O2 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-acetyl-N,N-dimethylpyrazolidine-1-carboxamide |
InChI |
InChI=1S/C8H15N3O2/c1-7(12)10-5-4-6-11(10)8(13)9(2)3/h4-6H2,1-3H3 |
InChI Key |
ZIFGEGVTALGWCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCN1C(=O)N(C)C |
Origin of Product |
United States |
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